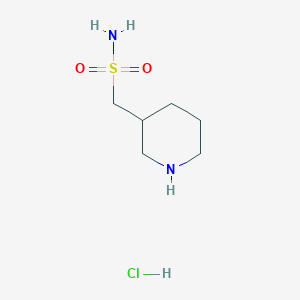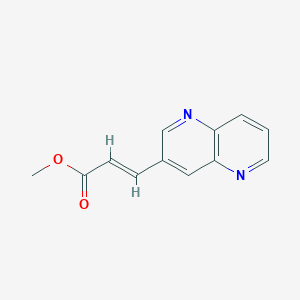
4-Bromo-2,6-difluorobenzenethiol
説明
4-Bromo-2,6-difluorobenzenethiol is a sulfur-containing aromatic compound . It is a midbody compound of liquid crystalline cpd .
Synthesis Analysis
The synthesis of this compound involves the use of raw materials such as tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium . The preparation method does not adopt the hypertoxic potassium cyanide and strong corrosive substances such as sulfuric acid, bromine, and the like, which are adopted in the existing process, thus reducing the environmental pollution .Molecular Structure Analysis
The molecular formula of this compound is C6H3BrF2S . The average mass is 217.998 Da and the monoisotopic mass is 216.933853 Da .科学的研究の応用
Organometallic Methods and Synthesis
Research by Schlosser and Heiss (2003) demonstrates the application of modern organometallic methods using 1,3-difluorobenzene, a related compound, to synthesize various substituted benzoic acids, including 4-bromo-2,6-difluorobenzoic acid. This study highlights the strategic use of deprotonation and electrophilic substitution reactions in synthesizing halogenated compounds (Schlosser & Heiss, 2003).
Electrophilic Substitution in Fluorobenzenes
Coe, Stuart, and Moody (1998) investigated the electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, providing insights into bromodesilylation reactions leading to the formation of bromodifluorobenzenes. This study contributes to understanding the chemical behavior and potential applications of compounds like 4-bromo-2,6-difluorobenzenethiol (Coe, Stuart, & Moody, 1998).
Thermal Degradation Studies
Evans and Dellinger (2005, 2006) conducted studies on the oxidative thermal degradation of 2-bromophenol, a chemical relative to this compound. These studies are crucial for understanding the thermal behavior and degradation products of such compounds under high-temperature conditions (Evans & Dellinger, 2005); (Evans & Dellinger, 2006).
Synthesis of Aromatic Organic Intermediates
Research by Yu (2008) on the synthesis of various dimethyl-4-bromoiodobenzenes highlights the potential use of halogenated compounds in organic chemistry and their role as intermediates in various fields (Yu, 2008).
Bromination Techniques
Diemer, Leroux, and Colobert (2011) described efficient methods for synthesizing 1,2-dibromobenzenes, demonstrating the importance of halogenation techniques in organic synthesis. This research is relevant to understanding the chemical processes involved in creating compounds similar to this compound (Diemer, Leroux, & Colobert, 2011).
Safety and Hazards
生化学分析
Biochemical Properties
4-Bromo-2,6-difluorobenzenethiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it can bind to glutathione S-transferase, an enzyme that plays a crucial role in the detoxification of harmful substances in cells . The interaction between this compound and glutathione S-transferase is primarily through covalent bonding, which enhances the enzyme’s ability to neutralize reactive oxygen species and other toxic compounds.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the cellular response to oxidative stress . Activation of the Nrf2 pathway leads to the upregulation of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . This inhibition occurs through the formation of a covalent bond between the compound and the enzyme’s active site, leading to a decrease in the enzyme’s catalytic activity. Additionally, this compound can activate certain transcription factors, such as Nrf2, resulting in changes in gene expression that promote cellular defense mechanisms against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the gradual breakdown of this compound, resulting in the formation of degradation products that may have different biological activities. Long-term studies in vitro and in vivo have indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes and other protective proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing the antioxidant capacity of cells and tissues . At higher doses, this compound can exhibit toxic effects, including oxidative damage to cellular components and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. Toxicity studies in animal models have also indicated that high doses of this compound can lead to adverse effects such as liver and kidney damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound involves its conjugation with glutathione, mediated by glutathione S-transferase . This conjugation process enhances the solubility of this compound, facilitating its excretion from the body. Additionally, this compound can undergo phase I metabolic reactions, such as oxidation and reduction, catalyzed by cytochrome P450 enzymes. These metabolic processes can lead to the formation of various metabolites that may have different biological activities and toxicities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and glutathione, which can affect its localization and accumulation within different cellular compartments. The distribution of this compound within tissues is also influenced by its lipophilicity, with higher concentrations typically found in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The targeting of this compound to these compartments is mediated by various signals and post-translational modifications. For example, the presence of specific targeting sequences in the compound’s structure can direct it to the mitochondria, where it can interact with mitochondrial enzymes and proteins involved in oxidative phosphorylation and energy production. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization and activity of this compound.
特性
IUPAC Name |
4-bromo-2,6-difluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLULXVIKGHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



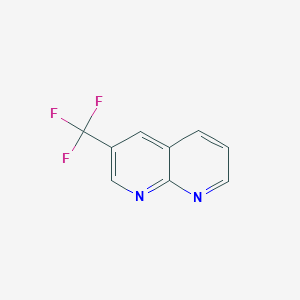
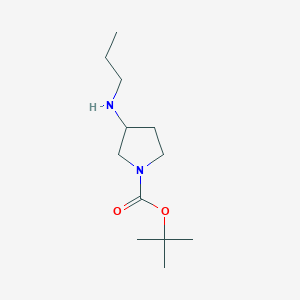


![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)
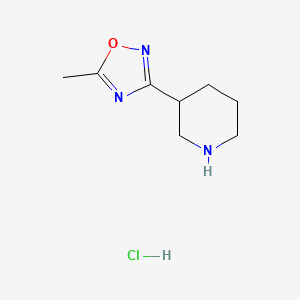
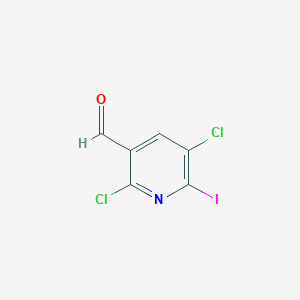
![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)


